2-(3-Methylbenzoyl)-6-methylpyridine basic properties
2-(3-Methylbenzoyl)-6-methylpyridine basic properties
Technical Profile: 2-(3-Methylbenzoyl)-6-methylpyridine
Content Type: Technical Monograph & Application Guide Target Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts.
Executive Summary & Compound Identity
2-(3-Methylbenzoyl)-6-methylpyridine is a critical regioisomer and structural analog within the synthesis and impurity profiling of imidazopyridine hypnotics, most notably Zolpidem . While the 4-methylbenzoyl isomer is the established precursor for Zolpidem, the 3-methylbenzoyl variant serves as a vital reference standard for impurity qualification and a structure-activity relationship (SAR) probe for modulating lipophilicity and receptor binding affinity in GABA-A targeting ligands.
This guide delineates the physicochemical properties, synthesis logic, and analytical relevance of this compound, providing a roadmap for its identification and control in pharmaceutical workflows.
Chemical Identity
| Property | Specification |
| IUPAC Name | (6-Methylpyridin-2-yl)(3-methylphenyl)methanone |
| Common Name | 2-(3-Toluoyl)-6-picoline; m-Tolyl(6-methyl-2-pyridyl)methanone |
| Molecular Formula | C₁₄H₁₃NO |
| Molecular Weight | 211.26 g/mol |
| Structural Class | Di-substituted Pyridine / Diaryl Ketone |
| CAS Number | Not widely indexed (Research Grade / Custom Synthesis) |
| Key Application | Impurity Marker (Zolpidem), SAR Analog |
Physicochemical Properties
The following properties are derived from experimental data of close structural analogs (e.g., the 4-methyl isomer) and computational prediction models, validated for process engineering contexts.
| Property | Value / Description | Technical Insight |
| Physical State | Pale yellow oil or low-melting solid | The meta-substitution disrupts crystal packing efficiency compared to the para-isomer (MP: 44-46°C), lowering the melting point. |
| Boiling Point | 340°C - 350°C (Predicted @ 760 mmHg) | High boiling point necessitates high-vacuum distillation for purification. |
| Solubility | Soluble in DCM, EtOAc, Methanol | High lipophilicity (LogP ~3.2) limits aqueous solubility; requires organic co-solvents for HPLC. |
| pKa (Pyridine N) | ~3.5 - 4.0 | The electron-withdrawing benzoyl group significantly reduces the basicity of the pyridine nitrogen compared to 2-picoline (pKa 5.9). |
| UV Max | ~265 nm, ~310 nm | Conjugation of the pyridine and phenyl rings through the carbonyl linker creates distinct UV absorption bands useful for HPLC detection. |
Synthesis & Manufacturing Logic
The synthesis of 2-(3-methylbenzoyl)-6-methylpyridine challenges the chemist to control regioselectivity. The most robust protocol utilizes a Grignard addition to a nitrile , avoiding the harsh conditions of Friedel-Crafts acylation which are often low-yielding on electron-deficient pyridine rings.
Primary Route: Grignard Addition to Nitrile
This pathway offers the highest specificity, preventing the formation of unwanted positional isomers.
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Reagents: 2-Cyano-6-methylpyridine (Precursor A) and 3-Methylphenylmagnesium bromide (Grignard Reagent).
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Mechanism: Nucleophilic attack of the Grignard reagent on the nitrile carbon, forming an imine magnesium intermediate, which hydrolyzes to the ketone upon acidic workup.
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Critical Control Point: Temperature control (-10°C to 0°C) is vital to prevent double addition (tertiary alcohol formation).
Synthesis Workflow Diagram
Figure 1: Grignard synthesis pathway ensuring regiospecific formation of the ketone.
Application: Impurity Profiling in Drug Development
In the context of Zolpidem (and related hypnotic) manufacturing, this compound is a critical "Process-Related Impurity."
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Origin: Arises from m-xylene contamination in the p-xylene starting material used to synthesize the p-tolyl precursor.
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Risk: Isomeric impurities often possess distinct toxicological profiles or potencies. Regulatory guidelines (ICH Q3A/B) mandate the identification and qualification of such isomers if they exceed 0.10%.
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Analytical Strategy:
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Separation: Due to the structural similarity between the 3-methyl (impurity) and 4-methyl (API intermediate) isomers, standard C18 HPLC columns may show co-elution.
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Resolution: Use a Phenyl-Hexyl or PFP (Pentafluorophenyl) stationary phase to exploit pi-pi interaction differences between the meta and para substituted rings.
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Impurity Formation Logic
Figure 2: Origin of the 3-methylbenzoyl impurity during the synthesis of Zolpidem intermediates.
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of 5.0 g of 2-(3-Methylbenzoyl)-6-methylpyridine for use as an analytical reference standard.
Step 1: Grignard Preparation
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Charge a flame-dried 3-neck flask with Magnesium turnings (1.1 eq) and anhydrous THF under Argon.
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Add a crystal of Iodine to initiate.
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Add 3-Bromotoluene (1.0 eq) dropwise. Maintain gentle reflux.
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Stir for 1 hour post-addition to ensure complete formation of 3-Tolylmagnesium bromide.
Step 2: Coupling
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Cool the Grignard solution to 0°C .
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Dissolve 2-Cyano-6-methylpyridine (0.9 eq) in anhydrous THF and add slowly to the Grignard solution over 30 minutes. Note: Keeping the nitrile limiting prevents over-alkylation.
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Allow to warm to room temperature and stir for 4 hours. The solution will turn dark red/brown.
Step 3: Hydrolysis & Workup
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Cool the mixture to 0°C.
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Quench carefully with 2M HCl (excess) to hydrolyze the imine intermediate. Stir vigorously for 1 hour.
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Neutralize with saturated NaHCO₃ to pH ~8.
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Extract with Dichloromethane (3x).[1]
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Dry organic layer over Na₂SO₄ and concentrate in vacuo.
Step 4: Purification
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Flash Chromatography: Silica Gel 60.
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Eluent: Hexane:Ethyl Acetate (Gradient 95:5 to 80:20).
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Yield: Expect 65-75% as a pale yellow viscous oil/solid.
References
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Zolpidem Synthesis & Impurities: European Pharmacopoeia (Ph. Eur.) 10.0, Monograph 1280 (Zolpidem Tartrate).
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Grignard Reaction on Pyridine Nitriles: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry, 2, 165-314.
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Related Isomer Properties (4-Methylbenzoyl): PubChem Compound Summary for CID 5732 (Zolpidem Precursor).
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mGluR5 Antagonist Analogs (MPEP Context): Gasparini, F., et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist."[2][3] Neuropharmacology, 38(10), 1493-1503.
